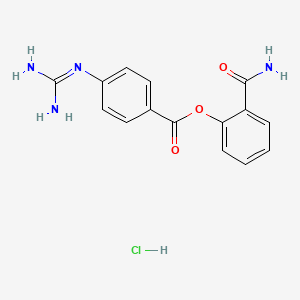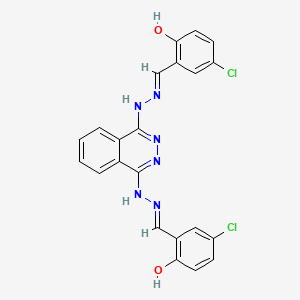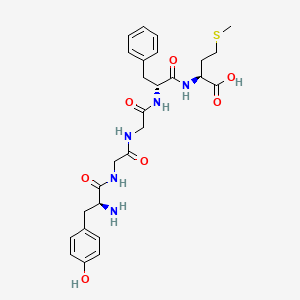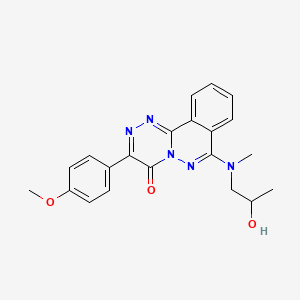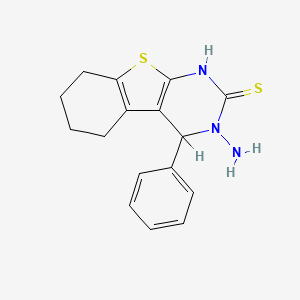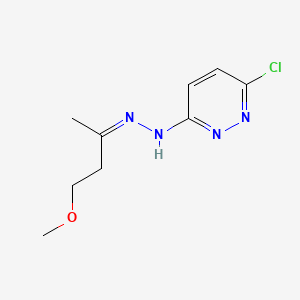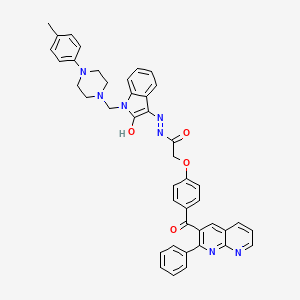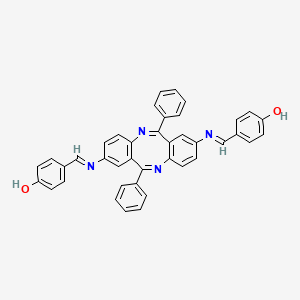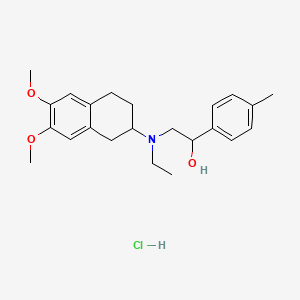
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with various functional groups attached, making it a versatile molecule in chemical synthesis and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzenemethanol core: This can be achieved through the reduction of benzaldehyde derivatives.
Introduction of the naphthalenyl group: This step involves the alkylation of the benzenemethanol core with a naphthalenyl derivative under basic conditions.
Attachment of the ethylamino group: This is done through a nucleophilic substitution reaction, where the ethylamino group is introduced to the naphthalenyl derivative.
Final methylation and hydrochloride formation: The final step involves methylation of the compound followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The functional groups attached to the benzenemethanol core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different functional groups.
Naphthalenyl derivatives: Molecules with naphthalenyl groups attached to different cores.
Ethylamino derivatives: Compounds with ethylamino groups attached to various aromatic or aliphatic cores.
Uniqueness
The uniqueness of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential therapeutic benefits compared to other similar compounds.
Propiedades
Número CAS |
116680-71-8 |
|---|---|
Fórmula molecular |
C23H32ClNO3 |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-24(15-21(25)17-8-6-16(2)7-9-17)20-11-10-18-13-22(26-3)23(27-4)14-19(18)12-20;/h6-9,13-14,20-21,25H,5,10-12,15H2,1-4H3;1H |
Clave InChI |
VJWLWHZFWIVSSP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C1=CC=C(C=C1)C)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

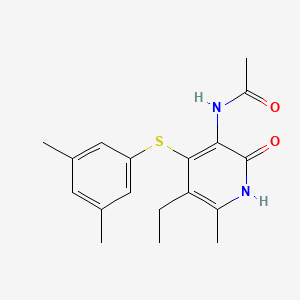
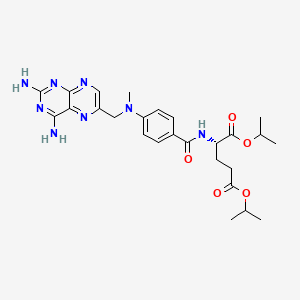

![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
